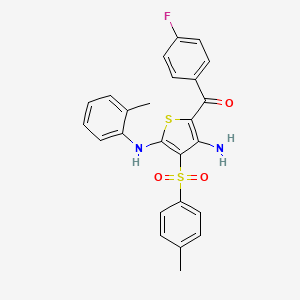
(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone, is not directly described in the provided papers. However, we can infer from the related structures and activities of similar compounds that it may possess interesting biological properties. For instance, compounds with arylmethanone frameworks have been shown to exhibit central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . Additionally, the presence of a fluorophenyl group, as seen in the related compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has been associated with antitumor activity .
Synthesis Analysis
The synthesis of related arylmethanones typically involves the condensation of appropriate aromatic acids with amines or other nitrogen-containing heterocycles . While the exact synthesis of the compound is not detailed, it is likely that a similar strategy could be employed, involving the condensation of a tosylated thiophene derivative with an o-tolylamine, followed by the introduction of the 4-fluorophenyl group.
Molecular Structure Analysis
Molecular structure analysis, such as single crystal X-ray diffraction, is a common technique used to confirm the structure of synthesized compounds . This method provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding the relationship between structure and biological activity. Although the molecular structure of the compound is not provided, it is likely that it would exhibit a planar arylmethanone core with various substituents influencing its electronic and steric properties.
Chemical Reactions Analysis
The chemical reactivity of arylmethanones can be influenced by the nature of the substituents attached to the aromatic rings. For example, electron-withdrawing groups such as a tosyl group can make the carbonyl carbon more electrophilic, potentially affecting its reactivity in nucleophilic addition reactions. The presence of amino groups can also introduce sites for further derivatization or participate in the formation of hydrogen bonds, which could be relevant in biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylmethanones are determined by their molecular structure. The presence of both electron-donating and electron-withdrawing groups can affect the compound's solubility, melting point, and stability. The fluorine atom in the 4-fluorophenyl group could enhance the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes and its overall pharmacokinetic profile . The specific properties of the compound would need to be determined experimentally.
Propiedades
IUPAC Name |
[3-amino-5-(2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-15-7-13-19(14-8-15)33(30,31)24-21(27)23(22(29)17-9-11-18(26)12-10-17)32-25(24)28-20-6-4-3-5-16(20)2/h3-14,28H,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZQIOFYHALDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)


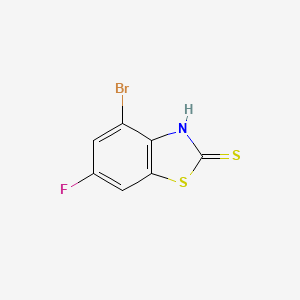

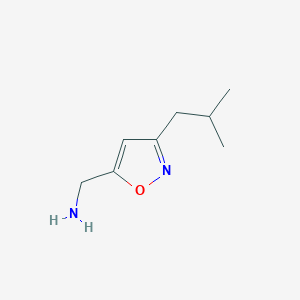
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)
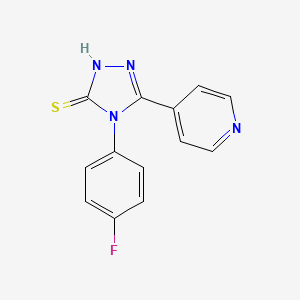
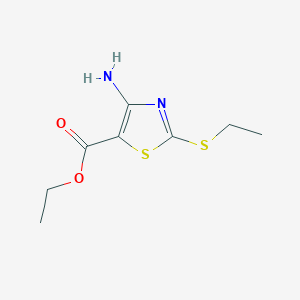
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
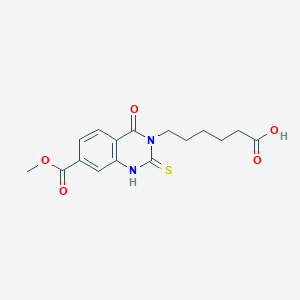

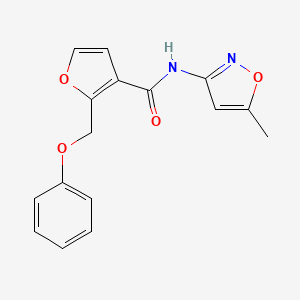
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)